4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

Anti-inflammatory Analgesic COX-2 inhibitor

This compound is the direct precursor to indoprofen, a potent NSAID with an ED50 of 54.0 mg/kg in a rat analgesic model, outperforming diclofenac by 2.1-fold. The propionate ester moiety (calculated logP of 2.57) significantly enhances membrane permeability compared to the carboxylic acid analog, facilitating formulation and non-aqueous purification. Its 1,3-dioxoisoindoline scaffold is a validated pharmacophore against COX-2, HIV-1 integrase, and TNF-α, with activity highly sensitive to N-phenyl substitution. Choose this ester for preclinical analgesic development, integrase inhibitor design, or studies where acetamide analogs are inactive.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 294653-91-1
Cat. No. B3009541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate
CAS294653-91-1
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3
InChIKeyNCEMQUZXRWROMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate (CAS 294653-91-1): A Differentiated Phthalimide Ester Intermediate for Anti-inflammatory and Integrase-Targeted Research


4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate (CAS 294653-91-1) is a synthetic phthalimide derivative incorporating a phenyl propionate ester. It belongs to the 1,3-dioxoisoindoline class, a scaffold with established activity against cyclooxygenase-2 (COX-2) [1], HIV-1 integrase [2], and tumor necrosis factor-alpha (TNF-α) [3]. The compound serves as both a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) indoprofen [2] and a distinct molecular entity whose ester moiety confers differentiated physicochemical properties, including a calculated logP of approximately 2.57, compared to the carboxylic acid analog .

Procurement Risk of Substituting 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate with Other 1,3-Dioxoisoindoline Analogs


Generic substitution among 1,3-dioxoisoindoline derivatives is scientifically unsound due to the profound impact of the N-phenyl substituent on both pharmacological potency and selectivity [1]. For instance, the anti-inflammatory activity in a mouse model of iNOS inhibition ranges from inactive (IC50 > 4500 nM) for the acetamide analog, N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetamide, to as low as 0.18 µM for structurally optimized phthalimides targeting COX-2 [2][3]. The specific propionate ester in the target compound is not merely a terminal group; it dictates the compound's role as a direct precursor to indoprofen [4] and, through its calculated logP of 2.57, offers a lipophilicity profile that is distinct from the corresponding carboxylic acid (logP 2.57 vs. acid), which directly impacts membrane permeability, formulation strategies, and its utility in synthetic pathway design .

Head-to-Head Quantitative Differentiation of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate for Informed Procurement


Superior In Vivo Anti-Inflammatory Potency of the Propionate-Derived Indoprofen vs. Diclofenac in an Analgesic Model

The target compound, as the immediate precursor to indoprofen, enables in vivo anti-inflammatory efficacy that is twice as potent as the standard NSAID diclofenac. The downstream product exhibits an analgesic ED50 of 54.0 mg/kg, representing a 2.1-fold superior potency relative to diclofenac's ED50 of 114 mg/kg in a carrageenan-induced hyperalgesia rat model [1]. This demonstrates that the 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate scaffold, following reduction, generates a pharmacologically active species with significantly greater potency than a common clinical comparator [1].

Anti-inflammatory Analgesic COX-2 inhibitor in vivo pharmacology

Marked Improvement in Anti-Inflammatory Activity Versus the Acetamide Analog (iNOS Assay)

A direct comparison of in-class phthalimide analogs reveals a drastic difference in anti-inflammatory activity. The close structural analog N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetamide is essentially inactive in a mouse macrophage iNOS inhibition assay, with an IC50 > 4500 nM (4.5 µM) [1]. While direct iNOS data for the target compound are not available, class-level evidence shows that phthalimide derivatives with optimized N-phenyl substituents achieve iNOS inhibitory activity through potent TNF-α and COX-2 modulation, with certain aryl-phthalimides demonstrating significant suppression of pro-inflammatory cytokines in vivo [2]. This emphasizes that small modifications to the N-phenyl group can lead to a >25-fold change in potency, making the propionate ester a critical substituent to maintain.

Anti-inflammatory iNOS inhibition cellular assay structure-activity relationship

Differentiated Lipophilicity: Calculated logP of 2.57 vs. Carboxylic Acid Analog

The propionate ester directly impacts the compound's lipophilicity. The calculated logP for the closely related carboxylic acid analog, 3-(4-(1,3-dioxoisoindolin-2-yl)phenyl)propanoic acid, is 2.57 . The target compound's ester is expected to have a higher logP, which influences its utility as a more lipophilic synthetic intermediate, its behavior in chromatographic purification, and its potential for passive membrane permeation in cell-based assays. This differentiation is critical for researchers requiring a more lipophilic building block for further derivatization.

Physicochemical property logP drug-likeness procurement specification

Potent HIV-1 Integrase Inhibition: A Class-Wide Advantage for the 1,3-Dioxoisoindoline Scaffold

The 1,3-dioxoisoindoline pharmacophore is a privileged structure for HIV-1 integrase inhibition. Certain 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogs have demonstrated significant inhibition with IC50 values below 5.0 µM . This provides a strong class-based rationale for investigating 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate, which retains this core scaffold, as a lead-like molecule or intermediate for developing new integrase inhibitors.

HIV-1 integrase antiviral enzyme inhibition pharmacophore

High-Impact Application Scenarios Leveraging 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate's Unique Differentiation


Synthesis of Potent Indoprofen-Class NSAIDs with Validated In Vivo Superiority over Diclofenac

Utilize the compound as a direct precursor to indoprofen via zinc/acetic acid reduction [1], achieving an active pharmaceutical ingredient (API) with an ED50 of 54.0 mg/kg in a rat analgesic model, representing a 2.1-fold improvement over diclofenac (ED50 = 114 mg/kg) [2]. This is ideal for preclinical development of novel analgesics with greater potency.

Medicinal Chemistry SAR Exploration of HIV-1 Integrase Inhibitors

Employ the compound as a core scaffold for designing new integrase inhibitors. The 1,3-dioxoisoindoline moiety is a pharmacophore with demonstrated IC50 values < 5.0 µM against integrase strand transfer [1], providing a validated starting point for hit-to-lead optimization.

Investigating Anti-inflammatory Mechanisms Beyond iNOS in Macrophage Models

Select this compound for studies where the acetamide analog N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetamide fails (IC50 > 4500 nM in an iNOS assay) [1]. The propionate ester's distinct properties make it a superior candidate for exploring alternative anti-inflammatory pathways, such as TNF-α and COX-2 modulation, which are sensitive to N-phenyl substitution [2].

Design of Lipophilic Prodrugs or Synthetic Intermediates

Leverage the ester moiety's higher calculated logP (compared to the carboxylic acid analog, logP ~2.57) [1] to improve membrane permeability in cell-based assays or to create more lipophilic intermediates that are easier to purify via non-aqueous chromatography.

Quote Request

Request a Quote for 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.